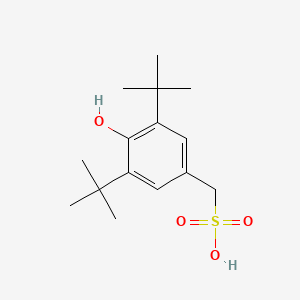
(3,5-Di-tert-butyl-4-hydroxyphenyl)methanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Di-tert-butyl-4-hydroxyphenyl)methanesulfonic acid: is an organic compound that belongs to the class of phenolic sulfonic acids. This compound is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a phenyl ring, which is further connected to a methanesulfonic acid group. The compound is known for its antioxidant properties and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Di-tert-butyl-4-hydroxyphenyl)methanesulfonic acid typically involves the sulfonation of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the methanesulfonic acid group. The process involves the following steps:
Starting Material: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
Sulfonation: The starting material is treated with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at low temperatures to prevent over-sulfonation.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation processes. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in (3,5-Di-tert-butyl-4-hydroxyphenyl)methanesulfonic acid can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding phenol. Reducing agents such as sodium borohydride are typically used.
Substitution: The methanesulfonic acid group can participate in nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Various substituted phenolic compounds.
科学研究应用
Chemistry: (3,5-Di-tert-butyl-4-hydroxyphenyl)methanesulfonic acid is used as an antioxidant in polymer chemistry. It helps in preventing the degradation of polymers by scavenging free radicals.
Biology: The compound is studied for its potential role in protecting biological systems from oxidative stress. It is used in various assays to evaluate its antioxidant capacity.
Medicine: Research is being conducted to explore the potential therapeutic applications of this compound in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: In the industrial sector, the compound is used as a stabilizer in lubricants and fuels. It helps in extending the shelf life of these products by preventing oxidation.
作用机制
The antioxidant activity of (3,5-Di-tert-butyl-4-hydroxyphenyl)methanesulfonic acid is primarily due to its ability to donate hydrogen atoms from its hydroxyl group to free radicals. This donation neutralizes the free radicals and prevents them from causing cellular damage. The compound also forms stable phenoxyl radicals, which further contribute to its antioxidant properties.
Molecular Targets and Pathways:
Molecular Targets: Free radicals, reactive oxygen species.
Pathways Involved: The compound interacts with free radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.
相似化合物的比较
Butylated Hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Butylated Hydroxyanisole (BHA): Another common antioxidant used in food preservation.
Tert-Butylhydroquinone (TBHQ): An antioxidant used in edible oils and fats.
Comparison:
Uniqueness: (3,5-Di-tert-butyl-4-hydroxyphenyl)methanesulfonic acid is unique due to the presence of the methanesulfonic acid group, which enhances its solubility in polar solvents and its ability to participate in various chemical reactions.
Antioxidant Activity: While all the mentioned compounds exhibit antioxidant properties, this compound offers additional benefits due to its sulfonic acid functionality, making it more versatile in different applications.
属性
CAS 编号 |
89687-12-7 |
|---|---|
分子式 |
C15H24O4S |
分子量 |
300.4 g/mol |
IUPAC 名称 |
(3,5-ditert-butyl-4-hydroxyphenyl)methanesulfonic acid |
InChI |
InChI=1S/C15H24O4S/c1-14(2,3)11-7-10(9-20(17,18)19)8-12(13(11)16)15(4,5)6/h7-8,16H,9H2,1-6H3,(H,17,18,19) |
InChI 键 |
VUDTWHRFAOFPBL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(2,2-Diethoxyethoxy)phenyl]-1-(pyridin-4-YL)prop-2-EN-1-one](/img/structure/B14390293.png)
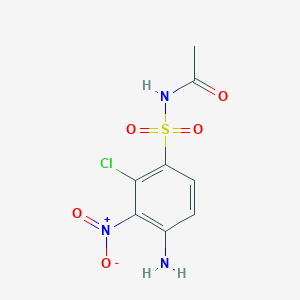
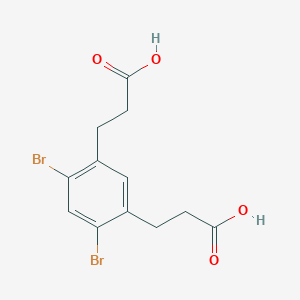
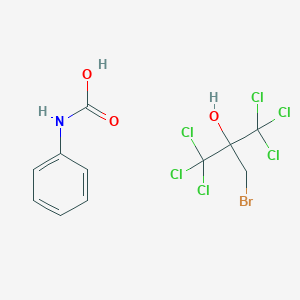
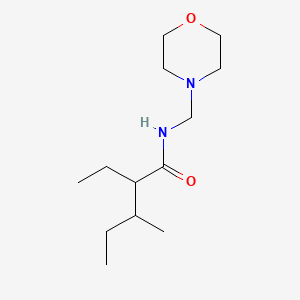
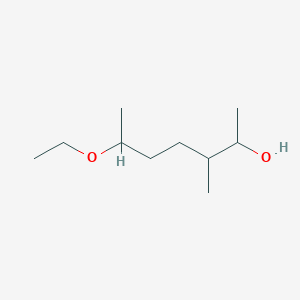
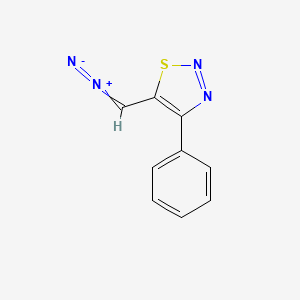
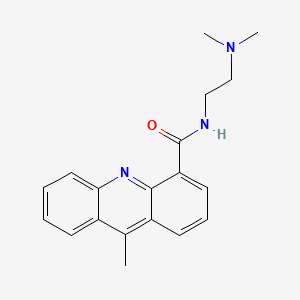

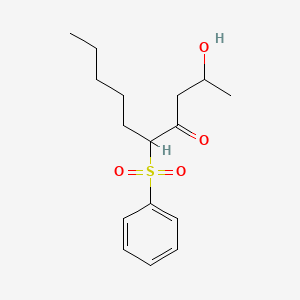
![2-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-benzo[g]indole](/img/structure/B14390347.png)
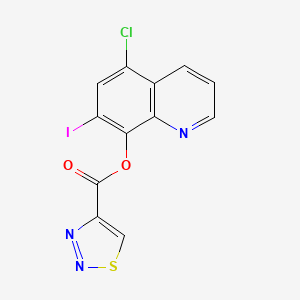
![Oxo(diphenyl){[(prop-2-en-1-yl)oxy]methyl}-lambda~5~-phosphane](/img/structure/B14390354.png)
![4-[(2-Nitrophenyl)sulfanyl]thiomorpholine](/img/structure/B14390356.png)
